Acetanilide, N-ethyl-2-fluoro-2',4',5'-trichloro- Acetanilide, N-ethyl-2-fluoro-2',4',5'-trichloro-
Brand Name: Vulcanchem
CAS No.: 10016-10-1
VCID: VC18018284
InChI: InChI=1S/C10H9Cl3FNO/c1-2-15(10(16)5-14)9-4-7(12)6(11)3-8(9)13/h3-4H,2,5H2,1H3
SMILES:
Molecular Formula: C10H9Cl3FNO
Molecular Weight: 284.5 g/mol

Acetanilide, N-ethyl-2-fluoro-2',4',5'-trichloro-

CAS No.: 10016-10-1

Cat. No.: VC18018284

Molecular Formula: C10H9Cl3FNO

Molecular Weight: 284.5 g/mol

* For research use only. Not for human or veterinary use.

Acetanilide, N-ethyl-2-fluoro-2',4',5'-trichloro- - 10016-10-1

Specification

CAS No. 10016-10-1
Molecular Formula C10H9Cl3FNO
Molecular Weight 284.5 g/mol
IUPAC Name N-ethyl-2-fluoro-N-(2,4,5-trichlorophenyl)acetamide
Standard InChI InChI=1S/C10H9Cl3FNO/c1-2-15(10(16)5-14)9-4-7(12)6(11)3-8(9)13/h3-4H,2,5H2,1H3
Standard InChI Key RJOQPFZKWBSZBQ-UHFFFAOYSA-N
Canonical SMILES CCN(C1=CC(=C(C=C1Cl)Cl)Cl)C(=O)CF

Introduction

Chemical Structure and Properties

The molecular structure of N-ethyl-2-fluoro-2',4',5'-trichloroacetanilide features an acetanilide backbone modified with an ethyl group at the nitrogen atom, a fluorine atom at the ortho position, and three chlorine atoms at the 2', 4', and 5' positions of the aromatic ring . This arrangement confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions.

Synthesis and Reaction Pathways

The synthesis of N-ethyl-2-fluoro-2',4',5'-trichloroacetanilide involves multi-step halogenation and acetylation reactions. A plausible route includes:

  • Acetylation of 2-fluoro-2',4',5'-trichloroaniline: Reacting the aniline derivative with acetic anhydride or acetyl chloride under acidic conditions .

  • N-Ethylation: Introducing the ethyl group via alkylation agents such as ethyl bromide or iodide in the presence of a base.

Alternative methods may employ Vilsmeier-Haack reagents for formylation or acetoxylation, as demonstrated in related quinoline syntheses . Challenges include minimizing dihalogenation byproducts, which can be addressed using controlled stoichiometry of halogenating agents like hydrobromic acid and hydrogen peroxide .

Applications in Pharmaceutical and Agrochemical Research

Halogenated acetanilides are pivotal in drug discovery due to their bioisosteric potential. Key applications include:

  • Antimicrobial Agents: Chlorine and fluorine substituents enhance activity against resistant pathogens .

  • Herbicides: Structural analogs such as S-metolachlor (a chloroacetanilide) are widely used in agriculture, suggesting potential agrochemical utility .

Comparative studies highlight that the ethyl group in N-ethyl-2-fluoro-2',4',5'-trichloroacetanilide may improve pharmacokinetic profiles compared to methylated derivatives .

Toxicological and Environmental Considerations

Acute toxicity data for this compound indicate an oral LD₅₀ of 25 mg/kg in mice, with observed effects including hypothermia and antipsychotic-like behavior . Chronic exposure risks remain understudied, but analogous chlorinated acetanilides are classified as environmental contaminants due to persistence and bioaccumulation .

Regulatory frameworks, such as Japan’s Act on Chemical Substance Assessment, list related chloroacetanilides (e.g., S-metolachlor) as substances requiring rigorous management .

Comparative Analysis of Halogenated Acetanilides

The table below contrasts N-ethyl-2-fluoro-2',4',5'-trichloroacetanilide with structurally similar compounds:

Compound NameMolecular FormulaSubstituentsLD₅₀ (mg/kg)Applications
N-Ethyl-2-fluoro-2',4',5'-trichloroacetanilideC₁₀H₉Cl₃FNO-NHCOCH₂CH₃, -F, -Cl₃25 (mice)Research, agrochemicals
2-Fluoro-N-methyl-2',4',5'-trichloroacetanilideC₉H₇Cl₃FNO-NHCOCH₃, -F, -Cl₃Not reportedPharmaceutical intermediates
N-(2,4,5-Trichlorophenyl)acetamideC₈H₆Cl₃NO-NHCOCH₃, -Cl₃Not reportedChemical synthesis
BretisilocinC₁₃H₁₇FN₂-N(CH₂CH₃)CH₃, -F, indoleNot reportedPsychoactive research

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